molecular formula C13H14N2OS B2390447 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine CAS No. 477886-17-2

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine

Cat. No.: B2390447
CAS No.: 477886-17-2
M. Wt: 246.33
InChI Key: HRHQJSMLLDODBB-UHFFFAOYSA-N
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Description

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, methylsulfanyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of Substituents: The methoxy, methylsulfanyl, and phenyl groups are introduced through substitution reactions. For example, the methoxy group can be introduced via methylation using methanol and an acid catalyst, while the methylsulfanyl group can be introduced using methylthiol and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methylsulfanyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-phenylpyrimidine: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    6-((Methylsulfanyl)methyl)-2-phenylpyrimidine: Lacks the methoxy group, which may influence its solubility and interaction with targets.

Uniqueness

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is unique due to the presence of both methoxy and methylsulfanyl groups, which can confer distinct chemical and biological properties. These substituents may enhance the compound’s versatility in various applications compared to its analogs.

Biological Activity

4-Methoxy-6-((methylsulfanyl)methyl)-2-phenylpyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group and a methylsulfanyl group, which may influence its biological interactions. The structural formula can be represented as follows:

C13H14N2OS\text{C}_{13}\text{H}_{14}\text{N}_2\text{OS}

Table 1: Structural Characteristics

PropertyValue
Molecular Weight250.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: In Vitro Cytotoxicity

In a study examining the cytotoxic effects on cancer cell lines, the compound demonstrated growth inhibition percentages (GI%) as follows:

Cell LineGI%
HOP-92 (Lung)66.12
NCI-H460 (Lung)71.80
ACHN (Renal)66.02

These results suggest that the compound may serve as a potential lead for developing anticancer agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the methoxy and methylsulfanyl groups may enhance binding affinity to proteins involved in cell proliferation and survival pathways.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes critical in cancer progression. For instance, it has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Table 2: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)
CDK20.22
TRKA0.89

These findings highlight the compound's potential as a therapeutic agent targeting specific pathways in cancer biology.

Research Applications

This compound is being explored not only for its anticancer properties but also for its applications in other areas:

  • Proteomics : Used to study protein interactions.
  • Drug Development : Investigated as a scaffold for new pharmaceuticals.
  • Material Science : Potential applications in developing advanced materials.

Properties

IUPAC Name

4-methoxy-6-(methylsulfanylmethyl)-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-16-12-8-11(9-17-2)14-13(15-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHQJSMLLDODBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)CSC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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